Poly(Glu, Lys, Tyr) sodium salt is a synthetic copolymer, meaning it's a molecule formed by linking together multiple building blocks of different types. In this case, the building blocks are three amino acids: Glutamic acid (Glu), Lysine (Lys), and Tyrosine (Tyr). The sodium salt refers to the presence of sodium ions (Na+) attached to the molecule, making it negatively charged. This specific polymer has a variable ratio of Glu, Lys, and Tyr, but a common formulation is 6:3:1 (Glu:Lys:Tyr) [].
Protein tyrosine kinases (PTKs) are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and migration. Poly(Glu, Lys, Tyr) sodium salt, particularly the 4:1 Glu:Tyr ratio version, serves as a valuable substrate for studying PTKs [, ]. The presence of tyrosine residues in the polymer mimics natural protein targets for PTKs. Researchers can monitor the PTK activity by measuring the phosphorylation of tyrosine residues on the polymer using techniques like ligand binding assays []. This approach helps scientists understand PTK function and identify potential drugs that target these enzymes for therapeutic purposes.
Poly(glutamic acid, lysine, tyrosine) sodium salt is a synthetic polypeptide composed of three amino acids: glutamic acid, lysine, and tyrosine. This compound is characterized by its unique sequence and structure, which contributes to its functional properties in various biological and chemical applications. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for biological studies and therapeutic applications. The molecular weight typically ranges from 20,000 to 50,000 Daltons, depending on the polymerization process used during synthesis .
The mechanism of action of PKY depends on the specific application. Here are two potential examples:
These reactions are pivotal for modifying the compound for specific applications in drug delivery and biomaterials.
Poly(glutamic acid, lysine, tyrosine) sodium salt exhibits significant biological activity. It has been studied for its potential roles in:
These properties make it a candidate for further exploration in therapeutic applications.
The synthesis of poly(glutamic acid, lysine, tyrosine) sodium salt typically involves:
Specific conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired molecular weight and purity .
These diverse applications highlight its versatility as a functional polymer.
Interaction studies involving poly(glutamic acid, lysine, tyrosine) sodium salt have focused on:
Understanding these interactions is essential for optimizing its use in therapeutic contexts.
Several compounds share similarities with poly(glutamic acid, lysine, tyrosine) sodium salt. Here is a comparison highlighting their uniqueness:
| Compound Name | Composition | Unique Features |
|---|---|---|
| Poly(glutamic acid) sodium salt | Glutamic acid | Biodegradable; used extensively in drug delivery |
| Poly(lysine) hydrochloride | Lysine | Strong cationic nature; used as a gene delivery agent |
| Poly(tyrosine) sodium salt | Tyrosine | Exhibits significant antioxidant properties |
| Poly(aspartic acid) sodium salt | Aspartic acid | Known for water retention properties |
Poly(glutamic acid, lysine, tyrosine) sodium salt is unique due to its combination of three distinct amino acids which confer specific biological activities not found in the other compounds listed above.
The exploration of poly(glutamic acid, lysine, tyrosine) sodium salt continues to reveal new insights into its potential applications and interactions within biological systems. As research progresses, this compound may play an increasingly important role in various scientific fields.
The synthesis of poly(glutamic acid, lysine, tyrosine) sodium salt represents a sophisticated approach to creating biocompatible polypeptides with specific amino acid compositions [1] [2]. This terpolymer combines the anionic properties of glutamic acid, the cationic characteristics of lysine, and the aromatic functionality of tyrosine to produce materials with unique biochemical properties [3] [4]. The synthetic methodologies employed for this compound encompass several advanced polymerization techniques, each offering distinct advantages in controlling molecular weight, sequence distribution, and polydispersity [5] [6].
Ring-opening polymerization of amino acid N-carboxyanhydrides represents the most economical and efficient route for preparing polypeptides from synthetic chemistry [4] [7]. The synthesis of poly(glutamic acid, lysine, tyrosine) through this methodology involves the sequential or simultaneous polymerization of the corresponding N-carboxyanhydrides of these amino acids [8] [11].
The mechanistic pathway for N-carboxyanhydride ring-opening polymerization follows two primary routes: the Normal Amine Mechanism and the Activated Monomer Mechanism [8] [11]. In the Normal Amine Mechanism, non-ionic initiators bearing at least one free hydrogen atom, such as primary amines, secondary amines, alcohols, and water, initiate polymerization through nucleophilic attack on the carbonyl carbon of the N-carboxyanhydride [8]. The process involves the formation of an unstable carbamic acid intermediate that subsequently decarboxylates to produce a new free amino group, which sequentially attacks additional N-carboxyanhydride monomers [8] [11].
Recent advances in N-carboxyanhydride polymerization have demonstrated that the impact of organic acids on polymerization behavior depends significantly on their acid dissociation constant values in dichloromethane [7]. While strong acids like trifluoroacetic acid completely inhibit chain propagation, weaker acids such as acetic acid accelerate the polymerization rate [7]. This acid-dependent behavior results from the balance between protonation of propagating amino groups and activation of N-carboxyanhydride monomers [7].
Table 1: N-Carboxyanhydride Polymerization Parameters for Amino Acid Components
| Amino Acid | N-Carboxyanhydride | Polymerization Temperature (°C) | Conversion Rate (%) | Molecular Weight Range (Da) |
|---|---|---|---|---|
| Glutamic Acid | γ-Benzyl-L-Glutamate | 25-30 | 85-95 | 5,000-50,000 |
| Lysine | Nε-Trifluoroacetyl-L-Lysine | 25-30 | 80-90 | 8,000-45,000 |
| Tyrosine | L-Tyrosine | 25-30 | 75-85 | 6,000-35,000 |
The synthesis of the terpolymer requires careful control of monomer feed ratios to achieve the desired amino acid composition [4] [26]. Polymerization conditions typically involve dichloromethane or chloroform as solvents at temperatures ranging from 25 to 30 degrees Celsius [7] [11]. The polymerization exhibits living characteristics when conducted under rigorously anhydrous conditions, allowing for predictable molecular weights and narrow polydispersity indices [7] [11].
Organocatalytic ring-opening polymerization represents a significant advancement in polypeptide synthesis, offering metal-free, high-rate, and high-selectivity approaches [9]. Fluorinated alcohol-based catalytic systems have emerged as particularly effective for polypeptide synthesis through catalytic ring-opening polymerization of amino acid N-carboxyanhydrides [9].
The fluorinated alcohol catalysis mechanism operates through hydrogen bonding interactions that activate the N-carboxyanhydride monomers while maintaining controlled polymerization kinetics [9]. This approach fulfills multiple criteria including cocatalyst-free operation, metal-free conditions, high reaction rates, and excellent selectivity [9]. The system provides a new catalysis mode for fluorinated alcohols and offers a rapid approach to access well-defined polypeptides that mimic natural analogs [9].
N-heterocyclic carbenes have also been explored as organocatalysts for polypeptide synthesis [10]. These compounds offer unique advantages in terms of their strong nucleophilic character and ability to activate carbonyl groups through formation of stable carbene-carbonyl adducts [10]. The synthesis of hydroxyl-functionalized N-heterocyclic carbene complexes has demonstrated their utility in peptide conjugation reactions [10].
Table 2: Organocatalytic Polymerization Performance Data
| Catalyst Type | Reaction Time (h) | Conversion (%) | Molecular Weight (Da) | Polydispersity Index |
|---|---|---|---|---|
| Fluorinated Alcohol | 2-4 | 90-95 | 15,000-40,000 | 1.15-1.25 |
| N-Heterocyclic Carbene | 4-6 | 85-92 | 12,000-35,000 | 1.20-1.30 |
| Control (No Catalyst) | 12-24 | 60-75 | 8,000-25,000 | 1.40-1.60 |
The organocatalytic approaches offer several advantages over traditional methods, including reduced environmental impact, simplified purification procedures, and enhanced control over polymerization parameters [9] [10]. These methods are particularly valuable for synthesizing poly(glutamic acid, lysine, tyrosine) with precise molecular weight distributions and minimal side reactions [9].
Solid-phase synthesis methodology provides exceptional control over peptide sequence and polydispersity through the stepwise construction of polypeptide chains attached to insoluble polymeric supports [13] [14]. The solid-phase approach for poly(glutamic acid, lysine, tyrosine) synthesis involves anchoring the carboxy-terminus of the growing peptide chain to polymeric resin beads [13] [18].
The methodology employs protecting group strategies to prevent undesired side reactions with amino acid side chains [13] [23]. For glutamic acid residues, benzyl or tert-butyl protecting groups are commonly employed for the side-chain carboxyl groups [13] [26]. Lysine residues require protection of the epsilon-amino group, typically using trifluoroacetyl or tert-butoxycarbonyl groups [13] [26]. Tyrosine residues may require protection of the phenolic hydroxyl group using tert-butyl or benzyl ethers [13].
The synthesis proceeds through repetitive cycles of deprotection, activation, coupling, and washing [13] [14]. Each cycle begins with removal of the temporary protecting group from the amino terminus of the growing chain, followed by activation of the incoming amino acid and coupling to form the new peptide bond [13] [18]. Excess reagents and byproducts are removed by washing the resin-bound peptide [13] [14].
Recent advances in solid-phase synthesis have demonstrated the feasibility of preparing sequence-tunable poly(glutamic acid, lysine, tyrosine) through controlled copolymerization strategies [15]. The approach involves stepwise addition of N-carboxyanhydrides in predetermined ratios to achieve specific block sequences [15]. Living copolymerization properties enable progressive chain growth with predictable molecular weights and narrow dispersity values [15].
Table 3: Solid-Phase Synthesis Parameters
| Synthesis Parameter | Optimal Conditions | Range | Typical Results |
|---|---|---|---|
| Resin Loading | 0.5-1.0 mmol/g | 0.3-1.2 mmol/g | 0.7 mmol/g |
| Coupling Time | 2-4 hours | 1-6 hours | 3 hours |
| Coupling Efficiency | >99% | 95-99.5% | 98.5% |
| Final Purity | >95% | 90-98% | 96% |
Post-polymerization modifications represent crucial steps in the preparation of poly(glutamic acid, lysine, tyrosine) sodium salt, involving removal of protecting groups and conversion to the desired ionic form [16] [19]. The deprotection process must be carefully orchestrated to avoid degradation of the polypeptide backbone while ensuring complete removal of all protecting groups [16] [26].
The removal of benzyl protecting groups from glutamic acid residues traditionally employs hydrobromic acid in acetic acid, though greener alternatives using catalytic hydrogenation with palladium on carbon have been developed [26] [30]. Trifluoroacetyl groups protecting lysine residues are typically removed using piperidine or other organic bases [26]. However, newer methodologies employ single-step base deprotection using sodium hydroxide in aqueous solution [26].
Sodium salt conversion involves treatment of the deprotected polypeptide with sodium hydroxide or sodium bicarbonate solutions [19] [21]. The process requires careful pH control to ensure complete neutralization of acidic residues while avoiding degradation of sensitive amino acid side chains [19] [24]. The ionic form of the polypeptide exhibits enhanced water solubility and improved biocompatibility compared to the free acid form [19] [21].
Alternative approaches for sodium salt formation include direct synthesis methods where amino alcohols are transformed to amino acid salts using basic water in the presence of ruthenium pincer catalysts [27]. This atom-economical and environmentally friendly method eliminates the need for pre-protection steps and operates without added oxidants [27].
Table 4: Post-Polymerization Modification Conditions
| Modification Step | Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzyl Deprotection | HBr/AcOH | 25°C, 1-2 h | 85-92 | 94-97 |
| Trifluoroacetyl Removal | Piperidine/DMF | 25°C, 30 min | 90-95 | 96-98 |
| Sodium Salt Formation | NaOH/H₂O | pH 8-9, 25°C | 92-98 | 95-99 |
| Alternative Deprotection | Pd/C, H₂ | 50°C, 4-6 h | 88-94 | 95-98 |
The final purification of poly(glutamic acid, lysine, tyrosine) sodium salt typically involves dialysis against deionized water using membranes with appropriate molecular weight cutoffs [26] [28]. This process removes low molecular weight impurities, salts, and oligomeric fragments while retaining the desired polypeptide product [26]. Lyophilization provides the final solid product with excellent storage stability and reconstitution properties [26].
Viscosity-based molecular weight determination represents a fundamental analytical approach for characterizing the molecular dimensions of POLY(GLU, LYS, TYR) SODIUM SALT. This technique relies on the measurement of intrinsic viscosity through dilute solution viscometry, providing crucial information about polymer chain behavior and molecular weight distribution [1] [2].
The intrinsic viscosity of polyamino acids is determined using precision capillary viscometers, most commonly the Ubbelohde suspended-level type, which ensures accurate measurement by eliminating hydrostatic pressure variations during flow time determination [3] [4]. The experimental protocol involves preparing a series of polymer solutions at different concentrations within the dilute regime, typically ranging from 0.1 to 1.0 grams per deciliter, to enable extrapolation to infinite dilution conditions [5] [3].
The fundamental relationship governing viscosity-based molecular weight determination is expressed through the Mark-Houwink-Sakurada equation: [η] = KM^a, where [η] represents the intrinsic viscosity, M denotes the molecular weight, and K and a are polymer-solvent specific constants [6] [7]. For polyamino acids in aqueous solutions, the exponent a typically ranges from 0.5 to 0.8, indicating the degree of polymer chain flexibility and solvent interaction [7] [8].
For POLY(GLU, LYS, TYR) SODIUM SALT, the molecular weight determination requires careful consideration of the polyampholyte nature of the polymer. The presence of both acidic glutamic acid residues and basic lysine residues creates a complex charge distribution that influences polymer conformation and hydrodynamic behavior [9]. The Mark-Houwink parameters must be experimentally determined for this specific polymer system, as literature values for individual amino acid homopolymers may not accurately represent the copolymer behavior.
The viscosity measurement procedure involves sequential determination of flow times for pure solvent and polymer solutions through calibrated capillary viscometers. The relative viscosity (ηrel) is calculated as the ratio of solution flow time to solvent flow time, followed by computation of specific viscosity (ηsp = ηrel - 1) and reduced viscosity (ηsp/c) [3] [10]. The intrinsic viscosity is obtained through dual extrapolation methods, plotting both reduced viscosity and inherent viscosity against concentration and extrapolating to zero concentration [11] [3].
Table 2: Mark-Houwink Parameters for Related Polyamino Acid Systems
| Polymer System | K (dL/g) | a | Temperature (°C) | Solvent | Reference |
|---|---|---|---|---|---|
| Poly(L-glutamic acid) | 0.0136 | 0.45 | 25 | Water (pH 7) | Literature |
| Poly(L-lysine) | 0.0187 | 0.66 | 25 | Water (pH 7) | Literature |
| Mixed polyamino acids | Variable | 0.5-0.8 | 25 | Aqueous buffer | Estimated |
The accuracy of molecular weight determination depends critically on several experimental factors. Temperature control within ±0.1°C is essential, as viscosity exhibits strong temperature dependence following the Arrhenius relationship [3]. Precise concentration determination requires accurate polymer mass measurements and complete dissolution verification, particularly important for polyamino acids which may exhibit aggregation tendencies [12].
Advanced viscometric analysis can provide additional structural information through the Huggins constant (kH), which relates to polymer-solvent interactions and chain stiffness. For flexible polymers, kH typically ranges from 0.3 to 0.5, while higher values indicate increased chain rigidity or poor solvent conditions [3] [10]. The molecular weight distribution effects can be assessed through polydispersity corrections, particularly relevant for synthetic polyamino acids which may exhibit broader molecular weight distributions compared to natural proteins [13].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of POLY(GLU, LYS, TYR) SODIUM SALT at the atomic level, offering detailed information about polymer backbone configuration, side chain environments, and dynamic behavior in solution [14] [15]. The application of both one-dimensional and multidimensional NMR techniques enables complete structural elucidation and monitoring of conformational changes under varying experimental conditions.
Proton NMR (1H NMR) Analysis
Proton NMR spectroscopy serves as the primary tool for compositional analysis and structural verification of the polymer. The spectrum typically exhibits characteristic resonances corresponding to different amino acid residues within the polymer chain [16] [17]. The α-proton region (3.8-4.5 ppm) provides information about the polymer backbone connectivity, while side chain protons appear in distinct chemical shift ranges specific to each amino acid type [14].
For glutamic acid residues, the γ-methylene protons appear around 2.1-2.3 ppm, while the β-methylene protons resonate at approximately 2.0-2.1 ppm. Lysine residues exhibit characteristic patterns with ε-amino protons appearing as a triplet around 2.7 ppm, and the methylene chain protons distributed between 1.3-1.7 ppm. Tyrosine residues display distinctive aromatic proton signals in the 6.8-7.2 ppm region, with the para-hydroxyl group causing characteristic splitting patterns [18] [17].
The integration ratios of characteristic proton signals provide quantitative information about the amino acid composition, enabling verification of the theoretical 6:3:1 glutamic acid:lysine:tyrosine ratio. However, overlapping signals in complex polymer systems may require advanced spectroscopic techniques or selective labeling strategies for accurate quantification [16] [19].
Carbon-13 NMR (13C NMR) Spectroscopy
Carbon-13 NMR spectroscopy offers superior spectral resolution compared to proton NMR, with the 20-fold greater chemical shift dispersion enabling clear distinction between different carbon environments [16] [19]. The polymer backbone carbonyl carbons appear in the characteristic amide region (170-175 ppm), while α-carbons resonate between 50-60 ppm depending on the specific amino acid residue.
Quantitative 13C NMR techniques using short relaxation delays can provide accurate compositional analysis even for complex polymer systems [16]. The method involves careful optimization of pulse sequences and relaxation parameters to ensure quantitative integration while maintaining reasonable acquisition times. For POLY(GLU, LYS, TYR) SODIUM SALT, this approach enables determination of monomer ratios with precision typically better than 5% relative error.
Side chain carbon signals provide detailed information about polymer microstructure and local environment effects. Glutamic acid γ-carboxyl carbons appear around 175-178 ppm, while lysine ε-amino carbons resonate near 40 ppm. Tyrosine aromatic carbons exhibit characteristic patterns between 115-157 ppm, with the phenolic carbon showing distinctive chemical shift sensitivity to hydrogen bonding and pH changes [19] [18].
Multidimensional NMR Techniques
Two-dimensional NMR experiments provide enhanced structural information through correlation spectroscopy techniques. COSY (Correlation Spectroscopy) experiments reveal scalar coupling relationships between adjacent protons, enabling verification of amino acid sequence connectivity and identification of specific residue environments [14] [20].
TOCSY (Total Correlation Spectroscopy) experiments extend the correlation information to complete spin systems, allowing identification of individual amino acid residues within the polymer chain. This technique proves particularly valuable for complex polyamino acids where overlapping signals complicate one-dimensional analysis [14] [21].
For membrane-associated studies or investigation of polymer-lipid interactions, solid-state NMR techniques using magic angle spinning and cross-polarization can provide structural information under conditions more closely resembling biological environments [22] [21].
Dynamic and Environmental Studies
Variable temperature NMR experiments enable investigation of polymer conformational dynamics and thermal stability. Temperature-dependent chemical shift changes provide information about hydrogen bonding patterns, while line width variations indicate molecular motion timescales [23] [24].
Solvent exchange studies using deuterated solvents reveal information about solvent accessibility and hydrogen bonding. Amide proton exchange rates provide insights into polymer folding and secondary structure formation, particularly important for understanding the pH-dependent behavior of POLY(GLU, LYS, TYR) SODIUM SALT [23].
Circular Dichroism spectroscopy represents an essential technique for investigating the secondary and tertiary structural characteristics of POLY(GLU, LYS, TYR) SODIUM SALT. This method exploits the differential absorption of left and right circularly polarized light by chiral biomolecules, providing rapid and sensitive detection of conformational changes under varying experimental conditions [25] [26].
Far-UV Circular Dichroism (190-250 nm)
Far-UV CD spectroscopy probes the electronic transitions of peptide bonds, yielding information about secondary structure content including α-helical, β-sheet, and random coil conformations [25] [27]. Each secondary structure type exhibits characteristic spectral signatures that enable quantitative analysis of conformational composition.
α-helical structures display negative ellipticity bands at 208 and 222 nm, with a positive band around 193 nm. The ratio of ellipticity values at 222 nm to 208 nm (θ222/θ208) provides information about helix stability and potential coiled-coil formation [25] [28]. For POLY(GLU, LYS, TYR) SODIUM SALT, α-helical content may vary significantly with pH due to electrostatic interactions between charged residues.
β-sheet structures exhibit negative ellipticity around 218 nm and positive ellipticity near 195 nm. The exact wavelength positions and intensities depend on the parallel or antiparallel arrangement of β-strands and the degree of β-sheet twist [29] [30]. Recent advances in CD analysis, such as the BeStSel algorithm, enable distinction between different β-sheet architectures and improved secondary structure deconvolution [29] [31].
Random coil or unordered structures show characteristic negative ellipticity around 198 nm with minimal features above 210 nm [25] [30]. However, polyproline II (PPII) conformations, which may be adopted by charged polyamino acids, display distinctive positive ellipticity around 220 nm, distinguishing them from truly disordered structures [30].
Environmental Dependence and pH Studies
The polyampholyte nature of POLY(GLU, LYS, TYR) SODIUM SALT creates complex pH-dependent conformational behavior. At neutral pH, the polymer experiences both positive charges from lysine residues and negative charges from glutamic acid residues, potentially leading to intramolecular electrostatic interactions and compact conformations [9] [32].
pH titration studies monitored by CD spectroscopy can reveal conformational transitions and provide information about pKa values of ionizable groups within the polymer environment. Acidic conditions may protonate glutamic acid residues, reducing negative charge density and altering polymer conformation. Conversely, basic conditions may affect lysine protonation and overall charge distribution [33] [28].
Near-UV Circular Dichroism (250-320 nm)
Near-UV CD spectroscopy probes the environments of aromatic amino acid residues, primarily tyrosine in the case of POLY(GLU, LYS, TYR) SODIUM SALT. The tyrosine residues exhibit characteristic transitions around 275-280 nm that are sensitive to local environment changes, hydrogen bonding, and aromatic stacking interactions [26] [34].
Changes in near-UV CD signals can indicate alterations in tertiary structure or aromatic residue accessibility. For polymers undergoing conformational transitions, near-UV CD provides complementary information to far-UV measurements, enabling more complete structural characterization [33] [35].
Thermal Stability Studies
Temperature-dependent CD measurements enable assessment of polymer thermal stability and identification of conformational transition temperatures. Thermal denaturation curves can be analyzed to determine melting temperatures (Tm) and thermodynamic parameters associated with structural transitions [36] [37].
For POLY(GLU, LYS, TYR) SODIUM SALT, thermal studies may reveal multiple transition events corresponding to different structural elements or cooperative unfolding processes. The reversibility of thermal transitions provides information about the kinetic and thermodynamic stability of different conformational states.
Quantitative Secondary Structure Analysis
Dynamic Light Scattering provides crucial information about the hydrodynamic properties and size distribution of POLY(GLU, LYS, TYR) SODIUM SALT in solution. This technique measures Brownian motion-induced fluctuations in scattered light intensity, enabling determination of translational diffusion coefficients and hydrodynamic radii without requiring prior knowledge of molecular weight or structure [39] [40].
Fundamental Principles and Measurements
DLS operates by detecting time-dependent intensity fluctuations of laser light scattered by polymer molecules undergoing Brownian motion. Large molecules diffuse slowly, producing gradual intensity changes, while smaller particles exhibit rapid fluctuations [39] [41]. The intensity autocorrelation function G₂(τ) describes these fluctuations as a function of delay time τ, providing the basis for diffusion coefficient determination.
The translational diffusion coefficient (Dt) relates directly to molecular size through the Stokes-Einstein equation: Dt = kBT/(6πηRh), where kB represents the Boltzmann constant, T is absolute temperature, η denotes solvent viscosity, and Rh is the hydrodynamic radius [40] [41]. This relationship enables conversion of measured diffusion coefficients to effective particle sizes.
For POLY(GLU, LYS, TYR) SODIUM SALT, the hydrodynamic radius encompasses both the polymer chain and its associated hydration shell. The measured size reflects the polymer conformation in solution, including effects of electrostatic expansion due to charged residues and potential intramolecular interactions [42] [43].
Experimental Considerations and Sample Preparation
Successful DLS measurements require careful sample preparation to minimize dust, aggregates, and other scattering artifacts. Filtration through 0.22 μm membranes removes large particles, while degassing eliminates air bubbles that can interfere with measurements [44] [41]. Sample concentrations typically range from 0.1 to 2.0 mg/mL, balancing adequate scattering intensity with minimal intermolecular interactions.
Temperature control within ±0.1°C is critical for reproducible measurements, as both diffusion coefficients and solvent viscosity exhibit strong temperature dependence [40] [45]. The measurement temperature must be accurately known for proper application of the Stokes-Einstein relationship and comparison with literature values.
Polydispersity and Size Distribution Analysis
The polydispersity index (PDI) provides quantitative assessment of sample homogeneity, with values ranging from 0.0 for perfectly monodisperse samples to >0.5 for highly polydisperse systems [44] [41]. For synthetic polymers like POLY(GLU, LYS, TYR) SODIUM SALT, PDI values typically range from 0.1 to 0.3, reflecting the inherent molecular weight distribution from polymerization processes.
Advanced DLS analysis can resolve multimodal size distributions, enabling detection of aggregation or degradation products. The CONTIN algorithm and similar mathematical approaches deconvolve autocorrelation functions to extract detailed size distribution information [40] [46].
pH and Ionic Strength Dependencies
The polyampholyte character of POLY(GLU, LYS, TYR) SODIUM SALT creates strong dependence of hydrodynamic properties on solution pH and ionic strength. At neutral pH, intramolecular electrostatic interactions between oppositely charged residues may promote compact conformations, while extreme pH values can lead to chain expansion due to excess positive or negative charges [32] [47].
Ionic strength effects arise from electrostatic screening by added salts. Low ionic strength conditions enhance electrostatic interactions and may promote either chain collapse (due to attractive interactions) or expansion (due to repulsive interactions), depending on the charge distribution along the polymer chain [32] [48].
Molecular Weight Estimation and Correlation with Other Techniques
While DLS primarily measures hydrodynamic size, empirical correlations can relate hydrodynamic radius to molecular weight for specific polymer classes. The relationship typically follows a power law: Rh = kMw^ν, where k and ν are polymer-specific constants [49] [50]. For flexible polymers in good solvents, ν typically ranges from 0.5 to 0.6.
Comparison of DLS results with molecular weights determined by viscometry or static light scattering provides information about polymer conformation and branching. Deviations from expected relationships may indicate unusual chain architectures or intermolecular associations [51] [43].
Advanced DLS Applications
Temperature-dependent DLS measurements can probe conformational transitions and thermal stability. Changes in hydrodynamic radius with temperature reflect alterations in polymer solvation, flexibility, or secondary structure formation [51] [42].
Combined DLS and viscometry measurements enable determination of both hydrodynamic radius and intrinsic viscosity, providing complementary information about polymer size and shape. The ratio of these parameters can distinguish between spherical, rod-like, and random coil conformations [52] [53].
Data Table: Typical DLS Parameters for Polyamino Acid Systems
| Parameter | Value Range | Units | Significance |
|---|---|---|---|
| Hydrodynamic Radius | 1-50 | nm | Effective solvated size |
| Diffusion Coefficient | 10⁻¹²-10⁻⁷ | m²/s | Brownian motion rate |
| Polydispersity Index | 0.1-0.4 | - | Size distribution width |
| Count Rate | 50-500 | kcps | Scattering intensity |
| Measurement Time | 1-10 | minutes | Data acquisition period |